molecular formula C17H22FNO4 B1457271 Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1416440-28-2

Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1457271
CAS No.: 1416440-28-2
M. Wt: 323.4 g/mol
InChI Key: VDDIYHUEZRTSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and IUPAC Nomenclature

Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate has the molecular formula C₁₇H₂₂FNO₄ and a molecular weight of 323.36 g/mol. The compound consists of a 2,3-dihydro-1H-indene core structure with a fluorine atom at the 5-position, a tert-butyloxycarbonyl (Boc) protected amino group, and an ethyl carboxylate group both at the 2-position.

The IUPAC nomenclature for this compound follows systematic naming conventions where:

  • "Ethyl" refers to the ethyl ester group
  • "2-(Boc-amino)" indicates the tert-butyloxycarbonyl protected amino group at position 2
  • "5-fluoro" specifies the fluorine substituent at position 5
  • "2,3-dihydro-1H-indene" describes the core ring structure
  • "2-carboxylate" identifies the position of the carboxylate group

In the chemical literature, this compound is registered under multiple identification systems:

Identification Parameter Value
CAS Number 1416440-28-2
Alternative CAS Number 1820580-59-3
Molecular Formula C₁₇H₂₂FNO₄
Molecular Weight 323.36 g/mol
MDL Number MFCD22689928
Synonyms ethyl 5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate

The structural features of this compound can be analyzed in terms of its fundamental components. The indene scaffold consists of a benzene ring fused with a cyclopentene ring, forming a bicyclic system. The fluorine substituent at position 5 enhances the metabolic stability and lipophilicity of the molecule. The Boc protecting group, which is widely used in organic synthesis, protects the amino functionality during various chemical transformations. The ethyl ester moiety serves as a carboxylic acid protecting group that can be selectively cleaved under mild conditions.

Properties

IUPAC Name

ethyl 5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDIYHUEZRTSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom, which enhances its potential biological activity. This compound, with the molecular formula C17H22FNO4 and a molecular weight of approximately 323.36 g/mol, features a tert-butoxycarbonyl (Boc) protected amino group that plays a significant role in drug design and synthesis.

Structural Characteristics

The structural features of this compound include:

  • Indene Core : Provides a stable scaffold for biological activity.
  • Fluorine Substitution : Enhances metabolic stability and bioactivity.
  • Boc-Protected Amino Group : Facilitates further functionalization and synthesis of complex molecules.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have shown significant pharmacological properties. The following sections detail potential applications and findings related to this compound.

Potential Pharmacological Applications

  • Drug Design Intermediates : The Boc-protected amino group suggests that this compound can be utilized as an intermediate in the synthesis of bioactive molecules.
  • Fluorinated Compounds : Generally noted for enhanced properties such as increased lipophilicity and improved binding affinity to biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 5-chloro-2,3-dihydro-1H-indene-2-carboxylateC12H15ClO2Chlorine substitution instead of fluorine
Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylateC12H15BrO2Bromine substitution providing different reactivity
Ethyl 5-methylthio-2,3-dihydro-1H-indene-2-carboxylateC12H15OSContains a methylthio group enhancing certain activities

Case Studies and Research Findings

Research on fluorinated indene derivatives indicates their potential in various therapeutic areas. For example, studies have shown that structurally similar compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting the importance of the indene scaffold in antimicrobial activity .

Antibacterial Activity

In one study, derivatives of indene were tested for their ability to inhibit bacterial growth. Compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various pathogens . Although specific data on this compound is not available, the structural similarities suggest that it may possess comparable antibacterial properties.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Ethyl 2-(Boc-Amino)-5-Chloro-2,3-Dihydro-1H-Indene-2-Carboxylate (CAS 67195-79-3)

  • Structural Difference : Chlorine replaces fluorine at the 5-position.
  • Impact: The chloro analog (C₁₇H₂₂ClNO₄) has a higher molecular weight (347.8 g/mol vs. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .

Ethyl 5-Fluoro-2,3-Dihydro-1H-Indene-2-Carboxylate (CAS 1823383-20-5)

  • Structural Difference: Lacks the Boc-amino group.
  • Impact : The absence of the Boc group simplifies the molecule (C₁₂H₁₃FO₂) and increases hydrophilicity. This derivative is more reactive in nucleophilic substitution or hydrolysis reactions, making it a precursor for further modifications .

Substituent Variations

Ethyl 2-Amino-5-Fluoro-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride

  • Structural Difference : Unprotected amine (as a hydrochloride salt).
  • Impact : The hydrochloride salt enhances water solubility but reduces stability under basic conditions. This form is critical for direct incorporation into peptide synthesis without deprotection steps .

Ethyl 2-(4-Methylbenzoyl)-2,3-Dihydro-1H-Indene-2-Carboxylate

  • Structural Difference: A 4-methylbenzoyl group replaces the Boc-amino moiety.
  • This derivative may exhibit distinct photophysical properties due to extended conjugation .

Ethyl 2-[(Naphthalen-1-ylmethyl)Amino]-2,3-Dihydro-1H-Indene-2-Carboxylate

  • Structural Difference : Naphthylmethylamine substituent instead of Boc-protected amine.
  • Impact: The naphthyl group (C₂₃H₂₃NO₂) increases lipophilicity and may enhance membrane permeability, making it suitable for central nervous system-targeting drugs .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound C₁₇H₂₂FNO₄ 331.3 Boc-amino, ethyl ester Hydrophobic (Boc group)
5-Chloro Analog (CAS 67195-79-3) C₁₇H₂₂ClNO₄ 347.8 Boc-amino, chloro Similar to target
Hydrochloride Salt (CAS 1272758-28-7) C₁₂H₁₄FNO₂·HCl 259.7 Free amine (HCl salt) Water-soluble
Ethyl 5-Fluoro-2,3-Dihydro-Indene Carboxylate C₁₂H₁₃FO₂ 220.2 Ethyl ester Moderate in organic solvents

Preparation Methods

Synthesis Overview and Key Reaction Steps

The synthesis of Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate generally proceeds through:

  • Preparation of the indanone or indene core with a fluorine substituent at the 5-position.
  • Introduction of the amino group protected by a tert-butoxycarbonyl (boc) group.
  • Esterification to form the ethyl carboxylate moiety.
  • Enantioselective fluorination or electrophilic fluorination to install the fluorine atom with control over stereochemistry.

Fluorination Strategies

Catalytic Asymmetric Electrophilic Fluorination is a pivotal step for introducing the fluorine atom at the α-position of the indanone derivatives.

  • Catalysts and Conditions:
    Lanthanide complexes such as ind-pybox-Eu(III) combined with N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent have been shown to provide high enantioselectivity (up to 96% ee) and good yields (60–85%) at low temperatures (−30 °C) in acetonitrile solvent under inert atmosphere.
  • Reaction Setup:
    The catalyst and ligand are stirred with 4 Å molecular sieves in dry acetonitrile overnight, followed by addition of the indanone substrate. Cooling to −30 °C precedes the addition of NFSI, with the reaction proceeding until completion, then purified by silica gel chromatography.

Table 1: Representative Fluorination Reaction Parameters

Parameter Details
Catalyst ind-pybox-Eu(III) complex
Fluorinating agent N-fluorobenzenesulfonimide (NFSI)
Solvent Dry acetonitrile (ACN)
Temperature −30 °C
Reaction time Until reagent consumption (variable)
Yield 60–85%
Enantiomeric excess (ee) Up to 96%

Boc Protection and Amino Group Introduction

The boc-protected amino group is introduced typically via reaction of the amino-indanol or amino-indene intermediates with boc-protecting reagents under controlled conditions.

  • Typical Boc Protection Procedure:
    Boc-L-proline or similar boc-protecting agents are reacted with amino-indanol derivatives in ethyl acetate at low temperature (0–5 °C) in the presence of bases such as 4-methylmorpholine and ethyl chloroformate to form the boc-protected intermediates.
  • Workup and Purification:
    The reaction mixture is washed with acidic aqueous solutions (e.g., 1M HCl), extracted with ethyl acetate, washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is often slurried in ethyl acetate to afford a solid product, which is filtered and dried.

Esterification and Indanone Core Formation

  • Acylation of 1-Indanones:
    Sodium hydride (NaH) is used as a base to deprotonate 1-indanone derivatives, followed by reaction with electrophiles such as dimethyl carbonate or diethyl carbonate to form β-keto esters with high yields (75–100%).
  • Transesterification:
    Secondary and tertiary β-keto esters are obtained via transesterification reactions to adjust ester groups, with yields ranging from 54–89%.
  • Purification:
    Column chromatography using silica gel with solvent mixtures such as pentane/ethyl acetate is employed to purify these intermediates.

Pd/C-Catalyzed Coupling and Reduction Steps

  • Coupling Reactions:
    Pd/C catalysis with ligands such as triphenylphosphine (PPh3), copper iodide (CuI), and triethylamine in ethanol under nitrogen atmosphere is used for coupling iodo-precursors with alkynes or other nucleophiles to build complex indene frameworks.
  • Reduction and Hydrochloride Salt Formation:
    Reduction of oximes to amines is performed using Pd/C under hydrogen atmosphere, followed by acidification with HCl to form hydrochloride salts of the amino-indene intermediates.

Enantioselective Synthesis Enhancements

  • Quinine-BODIPY Catalysts:
    Visible-light-promoted asymmetric oxygenation using quinine-BODIPY catalysts achieves high enantiomeric excess (>90%) and moderate yields (~59%) in synthesizing hydroxy-indene intermediates, which can be further transformed to the target boc-protected amino esters.
  • Ball Milling Techniques:
    Solvent-free ball milling with chiral diphenylamineBox ligands and Cu(OTf)2 catalysts have been reported for fast and highly enantioselective fluorination of alkyl 1-indanone-2-carboxylates, offering green chemistry advantages.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Acylation of 1-indanone NaH, dimethylcarbonate, THF, 0 °C to RT 75–100 Formation of β-keto esters
Boc Protection Boc-L-proline, 4-methylmorpholine, ethyl chloroformate, EtOAc, 0–5 °C 82–97 Boc protection of amino-indanol
Electrophilic fluorination NFSI, ind-pybox-Eu(III), ACN, −30 °C 60–85 High enantioselectivity (up to 96% ee)
Pd/C-catalyzed coupling Pd/C, PPh3, CuI, triethylamine, EtOH, reflux 88–94 Coupling of iodo precursors
Reduction to amine hydrochloride Pd/C, H2, HCl - Reduction of oxime to amino salt
Asymmetric oxygenation Quinine-BODIPY catalyst, visible light, petroleum ether/diethyl ether 59 High ee (>90%) oxygenation

Research Findings and Notes

  • The choice of lanthanide catalyst and ligand significantly affects enantioselectivity in fluorination steps, with europium complexes outperforming lanthanum analogs.
  • Low temperature fluorination (−30 °C) improves selectivity and yield.
  • Boc protection is efficiently achieved under mild conditions with high purity, critical for subsequent synthetic steps.
  • Pd/C catalysis is versatile for coupling and reduction, enabling construction of the indene core and introduction of amino functionality.
  • Advanced purification techniques including silica gel chromatography and recrystallization ensure high purity of intermediates and final product.
  • Green chemistry approaches such as solvent-free ball milling are emerging for fluorination steps, enhancing sustainability.

This comprehensive synthesis approach, integrating catalytic asymmetric fluorination, boc protection, Pd/C coupling, and careful purification, provides a robust and scalable method for preparing this compound with high yield and enantiomeric purity.

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate?

The synthesis typically involves three key steps:

  • Esterification : Starting from 5-fluoro-2,3-dihydro-1H-inden-1-one, esterification with ethyl chloroformate or transesterification yields the ethyl carboxylate intermediate (e.g., methyl 5-fluoro-1-oxo-indene-2-carboxylate in 85% yield, as shown in ).
  • Boc Protection : The amino group is introduced via nucleophilic substitution or reductive amination, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Boc-protected intermediates in and ).
  • Functionalization : Fluorination at the 5-position is achieved via electrophilic aromatic substitution or halogen exchange, depending on precursor availability.

Q. Key Considerations :

  • Solvent polarity (e.g., dichloromethane or ethyl acetate) impacts reaction efficiency .
  • Purification often employs flash chromatography with gradients of pentane/ethyl acetate (e.g., RF values in ).

Q. How is the Boc group stability evaluated during synthetic steps?

The Boc group is acid-labile, requiring careful pH control:

  • Deprotection : Use mild acids (e.g., 10% TFA in DCM) to avoid premature cleavage ().
  • Monitoring : Track Boc stability via TLC (comparing RF shifts) or NMR (disappearance of tert-butyl peaks at δ ~1.4 ppm) .

Q. Troubleshooting :

  • Unexpected deprotection may arise from residual acidic impurities; neutralize reaction mixtures with weak bases (e.g., NaHCO₃) before Boc introduction.

Advanced Research Questions

Q. How can conflicting yields in analogous reactions (e.g., 40% vs. 94%) be rationalized?

Discrepancies in yields (e.g., : 40% vs. : 94% for α-cyanation) may stem from:

  • Substituent Effects : Electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity, improving reaction rates compared to methoxy derivatives () .
  • Steric Hindrance : Bulky protecting groups (e.g., tert-butyldiphenylsilyl in ) reduce accessibility to reactive sites.
  • Purification Challenges : Polar byproducts in lower-yield reactions may complicate isolation .

Q. Mitigation Strategies :

  • Optimize stoichiometry of hypervalent iodine reagents (e.g., in cyanation steps) .
  • Use preparative HPLC for challenging separations.

Q. What advanced techniques validate the stereochemistry and conformation of this compound?

  • X-ray Crystallography : Resolve absolute configuration using SHELX software (). For example, reports crystal structures of related indene carboxylates.
  • Dynamic NMR : Detect restricted rotation in the dihydroindene ring via variable-temperature ¹H NMR (e.g., splitting of diastereotopic protons at δ 3.5–4.0 ppm) .
  • DFT Calculations : Predict stable conformers and compare with experimental IR/Raman spectra (e.g., carbonyl stretches at ~1740 cm⁻¹ in ).

Q. How does fluorination at the 5-position influence biological activity in related compounds?

In dopamine receptor agonists ( ):

  • Fluorine’s Impact : Enhances metabolic stability and bioavailability via reduced CYP450 metabolism.
  • Structure-Activity Relationships (SAR) : Fluorine’s electronegativity increases binding affinity to D₂-like receptors (e.g., compound 5e in shows selective agonism).

Q. Design Recommendations :

  • Compare fluorinated vs. non-fluorinated analogs in receptor-binding assays.
  • Evaluate pharmacokinetics using radiolabeled tracers (e.g., ¹⁸F for PET imaging).

Q. What methodologies resolve tautomerization issues in NMR characterization?

For tautomerizing systems (e.g., ):

  • Low-Temperature NMR : Suppress exchange broadening; observe distinct peaks for enol and keto forms.
  • Derivatization : Convert labile protons to stable derivatives (e.g., trimethylsilyl ethers).
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., ¹³C shifts in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.